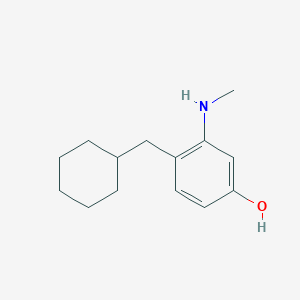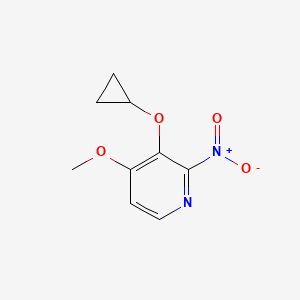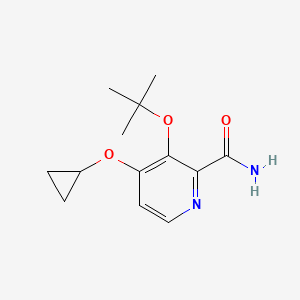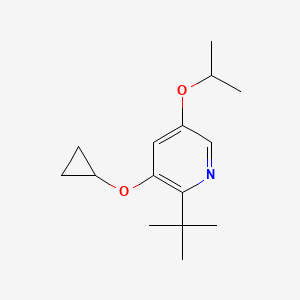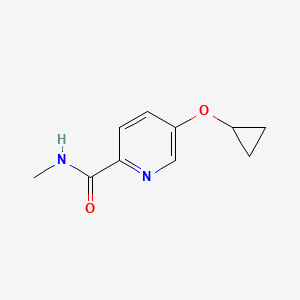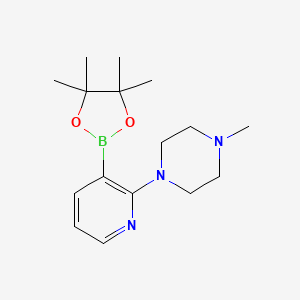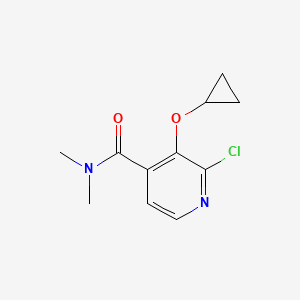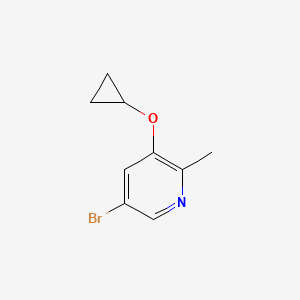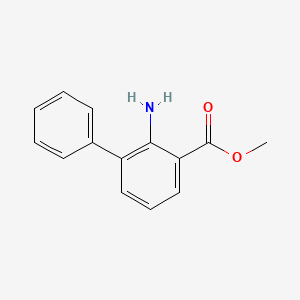
Methyl 2-aminobiphenyl-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-aminobiphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 2-position of the biphenyl structure. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobiphenyl-3-carboxylate typically involves the reaction of 2-aminobiphenyl with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Methyl 2-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
科学的研究の応用
Methyl 2-aminobiphenyl-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-aminobiphenyl-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can interact with various biological pathways.
類似化合物との比較
Similar Compounds
Methyl 3-aminobiphenyl-2-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 2-aminobiphenyl-4-carboxylate: Another isomer with the carboxylate group at the 4-position.
Methyl 2-aminobiphenyl-3-carboxamide: Similar compound with an amide group instead of an ester group.
Uniqueness
Methyl 2-aminobiphenyl-3-carboxylate is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
methyl 2-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9H,15H2,1H3 |
InChIキー |
QGAWHXUCSXZGBX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


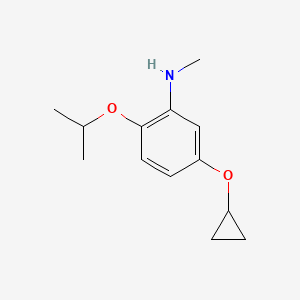
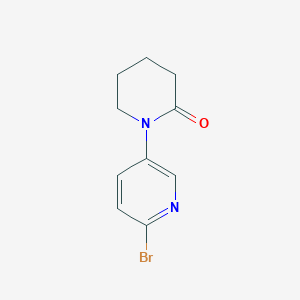
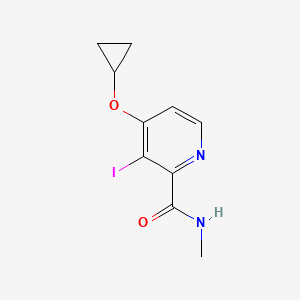
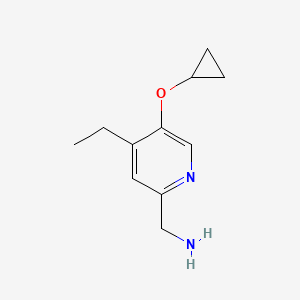
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
